REACTION_CXSMILES
|
[OH-:1].[Na+].C[C:4]([CH:6]1[CH:8]([CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])[C:7]1([CH3:15])[CH3:14])=[O:5].[CH3:16]O>>[CH3:14][C:7]1([CH3:15])[CH:8]([CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])[CH:6]1[C:4]([O:5][CH3:16])=[O:1].[CH3:14][C:7]1([CH3:15])[CH:8]([CH2:9][C:10]([Cl:13])([Cl:12])[Cl:11])[CH:6]1[C:4]([OH:5])=[O:1] |f:0.1|
|
Name
|
2,2-dimethyl-3-(2',2',2'-trichloroethyl)-cyclopropyl methyl ketone
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1C(C1CC(Cl)(Cl)Cl)(C)C
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
CUSTOM
|
Details
|
27.6 g of chlorine gas were absorbed from the surface of the solution for 100 minutes
|
Duration
|
100 min
|
Type
|
ADDITION
|
Details
|
Then 25.2 g of sodium sulfite (7 hydrate) and 200 ml of water were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After separating lower organic layer
|
Type
|
EXTRACTION
|
Details
|
water layer was subjected to extraction with ether
|
Type
|
ADDITION
|
Details
|
the ether layer was mixed with the separated organic layer
|
Type
|
WASH
|
Details
|
washed with sodium bicarbonate aqueous solution
|
Type
|
DISTILLATION
|
Details
|
After distilling off
|
Type
|
DISTILLATION
|
Details
|
the ether, vacuum distillation
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1CC(Cl)(Cl)Cl)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(C1CC(Cl)(Cl)Cl)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |